molecular formula C15H16N2O6 B554274 Z-Sar-OSu CAS No. 53733-96-3

Z-Sar-OSu

Cat. No.: B554274
CAS No.: 53733-96-3
M. Wt: 320,3 g/mole
InChI Key: GUHSSKCYLZIGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Z-Sar-OSu undergoes several types of chemical reactions, including:

Common reagents used in these reactions include amines, water, and reducing agents. The major products formed from these reactions are peptides, N-alpha-Benzyloxycarbonyl-sarcosine, and N-hydroxysuccinimide .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[methyl(phenylmethoxycarbonyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6/c1-16(15(21)22-10-11-5-3-2-4-6-11)9-14(20)23-17-12(18)7-8-13(17)19/h2-6H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHSSKCYLZIGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)ON1C(=O)CCC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512570
Record name 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-N-methylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53733-96-3
Record name 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-N-methylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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